molecular formula C35H72O13 B13727038 C11-PEG13-alcohol

C11-PEG13-alcohol

Cat. No.: B13727038
M. Wt: 700.9 g/mol
InChI Key: BWQLDBZHBVQNIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C11-PEG13-alcohol is a polyethylene glycol (PEG)-modified amphiphilic compound comprising a linear C11 alkyl chain conjugated to a 13-unit PEG polymer terminated with a hydroxyl group. This structure confers unique solubility properties, enabling applications in drug delivery, nanotechnology, and material science. The hydrophobic C11 chain facilitates integration into lipid bilayers or micelles, while the hydrophilic PEG13 segment enhances aqueous solubility and reduces immunogenicity .

The compound is commercially available through suppliers like Ruixi Biological, often utilized in lipid nanoparticle formulations or surface functionalization .

Properties

Molecular Formula

C35H72O13

Molecular Weight

700.9 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-undecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C35H72O13/c1-2-3-4-5-6-7-8-9-10-12-37-14-16-39-18-20-41-22-24-43-26-28-45-30-32-47-34-35-48-33-31-46-29-27-44-25-23-42-21-19-40-17-15-38-13-11-36/h36H,2-35H2,1H3

InChI Key

BWQLDBZHBVQNIK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C11-PEG13-alcohol typically involves the reaction of a PEG chain with an aliphatic carbon chain. The hydroxyl groups in the PEG chain can be activated and then reacted with the aliphatic carbon chain under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), or dimethylformamide (DMF), and the reaction is carried out at ambient temperature .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often achieving a purity of ≥95%. The compound is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

C11-PEG13-alcohol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4), and various halides or amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of functionalized PEG derivatives .

Scientific Research Applications

C11-PEG13-alcohol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of C11-PEG13-alcohol involves its ability to enhance the solubility and stability of compounds. The PEG chain increases the hydrophilicity of the compound, allowing it to be easily conjugated to drug molecules or biomolecules. This enhances their water solubility, stability, and effectiveness. The hydroxyl group allows for further derivatization, making the compound highly customizable for various applications .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound CAS Number Structure Molecular Weight (g/mol) Key Applications
This compound Not specified C11 alkyl + PEG13 + -OH ~650–700 (estimated) Drug delivery, lipid nanoparticles
Propargyl-PEG13-alcohol 1036204-61-1 Propargyl + PEG13 + -OH ~600–650 (estimated) Click chemistry, bioconjugation
HO-PEG13-OH 17598-96-8 PEG13 + dual -OH termini 590.70 Crosslinking, hydrogel synthesis
C8-PEG-Ceramide Not specified C8 alkyl + PEG + ceramide head 750–5000 (variable) Liposomal drug delivery
Branched C11-C14 Alcohol Ethoxylates 78330-23-1 Branched C11-C14 + EO/PO units Variable Surfactants, industrial emulsifiers

Research Findings

  • Drug Delivery : this compound’s amphiphilicity supports stable micelle formation, enhancing hydrophobic drug encapsulation (e.g., paclitaxel) compared to shorter PEGs like Propargyl-PEG6-alcohol .
  • Targeted Therapy : Unlike DSPE-PEG-T7 (), which uses peptides for tumor targeting, this compound relies on passive targeting via the enhanced permeability and retention (EPR) effect.
  • Bioconjugation : Propargyl-PEG13-alcohol outperforms this compound in click chemistry applications due to its terminal alkyne group .

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